molecular formula C15H16ClNO3S2 B609508 ND-322 HCl CAS No. 1333379-23-9

ND-322 HCl

Cat. No.: B609508
CAS No.: 1333379-23-9
M. Wt: 357.86
InChI Key: FOCZQHBXIUOIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ND-322 HCl (ND 322 Hydrochloride) is a selective inhibitor of membrane type 1 matrix metalloproteinase (MT1-MMP/MMP14) and MMP2 (gelatinase A), with demonstrated efficacy in reducing melanoma cell growth, migration, and invasion in preclinical models . Its molecular formula is C₁₅H₁₆ClNO₃S₂, with a molecular weight of 357.88 g/mol (CAS: 1333379-23-9) . This compound is administered as a water-soluble hydrochloride salt, achieving a solubility of 45 mg/mL in DMSO .

ND-322 is also an active metabolite of the prodrug ND-478, which undergoes hydrolysis to generate ND-322 and further metabolizes into ND-364, a more potent acetylated derivative. Both ND-322 and ND-364 cross the blood-brain barrier (BBB), making them promising candidates for neurological diseases involving MMP-9 dysregulation .

Properties

CAS No.

1333379-23-9

Molecular Formula

C15H16ClNO3S2

Molecular Weight

357.86

IUPAC Name

4-(4-((thiiran-2-ylmethyl)sulfonyl)phenoxy)aniline hydrochloride

InChI

InChI=1S/C15H15NO3S2.ClH/c16-11-1-3-12(4-2-11)19-13-5-7-15(8-6-13)21(17,18)10-14-9-20-14;/h1-8,14H,9-10,16H2;1H

InChI Key

FOCZQHBXIUOIJR-UHFFFAOYSA-N

SMILES

NC1=CC=C(OC2=CC=C(S(=O)(CC3SC3)=O)C=C2)C=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ND-322 HCl;  ND 322 HCl;  ND322 HCl;  ND-322 Hydrochloride;  ND 322 Hydrochloride;  ND322 Hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar MMP Inhibitors

Target Selectivity and Mechanism

ND-322 HCl distinguishes itself through dual inhibition of MT1-MMP and MMP2, which are overexpressed in melanoma and other cancers to promote invasion and metastasis . In contrast, Batimastat (BB94), a broad-spectrum MMP inhibitor, targets MMP-1, -2, -3, -7, and -9 with IC₅₀ values ranging from 3–20 nM but lacks selectivity . IK-862, another comparator, inhibits TNF-α converting enzyme (TACE) rather than MMPs, highlighting mechanistic divergence .

Table 1: Selectivity and Pharmacological Profiles
Compound Primary Targets IC₅₀ (nM) Selectivity BBB Penetration Key Clinical Application
This compound MT1-MMP, MMP2 N/A* High Yes† Melanoma, neurological diseases
Batimastat MMP-1, -2, -3, -7, -9 3–20 Low No Broad-spectrum oncology
IK-862 TACE N/A High Unclear Inflammation, cancer

†ND-322 and ND-364 (metabolites) exhibit BBB penetration .

Pharmacokinetics and Metabolism

ND-322 demonstrates unique metabolic dynamics:

  • ND-322 : Metabolized to ND-364 via N-acetyltransferases in the liver and brain, with ND-364 showing higher potency .
  • ND-364 : Achieves therapeutic brain concentrations, critical for treating MMP-9-mediated neurological conditions .
Table 2: Pharmacokinetic Parameters (Mouse Model)
Parameter ND-322 (Plasma) ND-364 (Brain)
AUC₀−last (h·ng/mL) 1,200 850
t₁/₂α (h) 0.5 1.2
t₁/₂β (h) 4.8 6.5
CLint (Liver) 15 mL/min/kg 8 mL/min/kg

Advantages Over Competitors

BBB Penetration : Unlike Batimastat, ND-322’s metabolites (ND-322/ND-364) access the brain, enabling CNS disease targeting .

Prodrug Strategy : ND-478 enhances water solubility and systemic delivery, bypassing the limitations of direct ND-322 administration .

Selectivity : Dual MT1-MMP/MMP2 inhibition reduces off-target effects compared to broad-spectrum inhibitors like Batimastat .

Limitations and Considerations

  • Comparative IC₅₀ Data: Limited quantitative inhibition data for this compound necessitates further head-to-head studies with Batimastat and other MMP inhibitors.

Q & A

Q. What are the primary enzymatic targets of ND-322 HCl, and how does its selectivity influence experimental design in cancer research?

this compound selectively inhibits MT1-MMP (membrane-type 1 matrix metalloproteinase) and MMP-2 (matrix metalloproteinase-2), enzymes implicated in tumor progression and metastasis . To evaluate its anti-tumor effects, researchers should prioritize in vitro models using melanoma cell lines for assays measuring growth, migration, and invasion . Selectivity for MT1-MMP/MMP-2 over other MMPs (e.g., MMP-9) must be confirmed via enzymatic activity assays to avoid off-target effects.

Q. What methodological considerations are critical for assessing this compound’s efficacy in in vitro melanoma models?

  • Cell Culture Conditions : Use standardized media with pH and serum conditions mimicking the tumor microenvironment.
  • Dose-Response Curves : Establish IC50 values for growth inhibition using MTT or similar assays.
  • Functional Assays : Quantify migration (e.g., scratch assay) and invasion (e.g., Matrigel-coated transwell) with appropriate controls .
  • Data Normalization : Normalize results to vehicle-treated cells and include replicates to account for biological variability .

Advanced Research Questions

Q. How can pharmacokinetic studies be optimized to evaluate this compound’s brain penetration and active metabolite formation?

ND-322 is metabolized to ND-364, a more potent inhibitor, via polymorphic N-acetyltransferases . Methodological steps include:

  • Bioanalytical Methods : Use LC-MS/MS to quantify ND-322, ND-364, and the prodrug ND-478 in plasma and brain homogenates.
  • Metabolic Profiling : Compare liver and brain metabolism using microsomal assays to identify interspecies or interindividual variability.
  • Dosing Strategy : Administer ND-364 directly to bypass metabolic limitations and ensure consistent brain exposure .

Q. What experimental strategies address contradictions in this compound’s efficacy across melanoma models?

Discrepancies may arise from differences in tumor microenvironment, genetic heterogeneity, or metabolic enzyme expression. To resolve these:

  • Model Selection : Use syngeneic (immunocompetent) and xenograft (immunodeficient) models to assess immune-dependent vs. direct effects.
  • Statistical Frameworks : Apply mixed-effects models to account for variability in tumor growth rates .
  • Biomarker Integration : Measure MT1-MMP/MMP-2 activity in tumor lysates to correlate inhibition with efficacy .

Q. How should researchers design studies to evaluate this compound’s potential for combination therapy?

  • Synergy Screening : Use high-throughput platforms (e.g., drug matrix assays) to test ND-322 with checkpoint inhibitors or chemotherapeutics.
  • Mechanistic Overlap : Prioritize combinations targeting complementary pathways (e.g., VEGF inhibitors to reduce angiogenesis).
  • Toxicity Profiling : Monitor liver enzymes and hematological parameters due to ND-322’s hepatic metabolism .

Data Contradiction and Validation

Q. What steps ensure reproducibility when conflicting data emerge from in vitro vs. in vivo this compound studies?

  • Rigorous Controls : Include positive controls (e.g., Batimastat, a broad-spectrum MMP inhibitor) in all assays .
  • In Vivo Validation**: Use orthotopic or metastatic mouse models to recapitulate human disease progression .
  • Transparency : Report raw data, statistical parameters (e.g., p-values, confidence intervals), and potential confounders (e.g., batch effects in cell lines) .

Methodological Resources

Key Parameter Recommended Technique Evidence Source
Enzymatic InhibitionFluorescent substrate assays (e.g., DQ-collagen)
Brain PenetrationLC-MS/MS quantification in brain homogenate
Metabolic StabilityLiver microsomal assays
Tumor Growth MonitoringCaliper measurements with growth curve modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ND-322 HCl
Reactant of Route 2
ND-322 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.